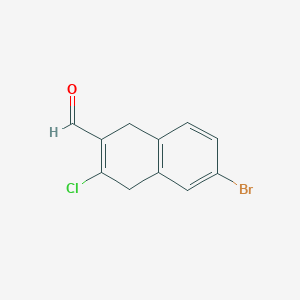
6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of bromine and chlorine atoms attached to the naphthalene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which is used to form the aldehyde group on the naphthalene ring. This reaction typically involves the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carboxylic acid.
Reduction: Formation of 6-Bromo-3-chloro-1,4-dihydronaphthalene-2-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of bromine and chlorine atoms may also contribute to its reactivity and biological activity by affecting the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but lacks the bromine atom.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Contains a bromine atom but has a different core structure.
Uniqueness
6-Bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde is unique due to the combination of bromine and chlorine atoms on the naphthalene ring along with the aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H8BrClO |
|---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
6-bromo-3-chloro-1,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrClO/c12-10-2-1-7-3-9(6-14)11(13)5-8(7)4-10/h1-2,4,6H,3,5H2 |
InChI Key |
GTHLWYOIOYPNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC(=C1C=O)Cl)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


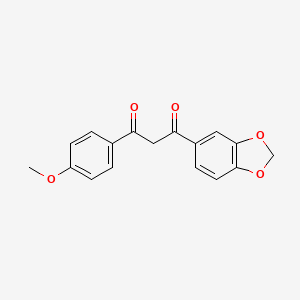

![N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide](/img/structure/B13702027.png)
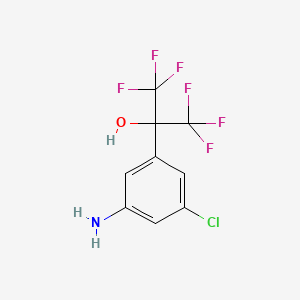
![2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13702040.png)

![3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid](/img/structure/B13702052.png)
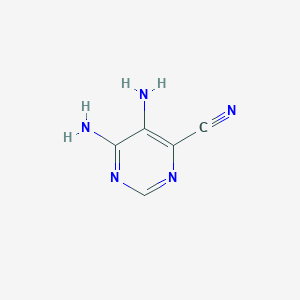
![2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid](/img/structure/B13702057.png)
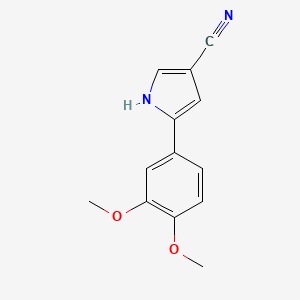
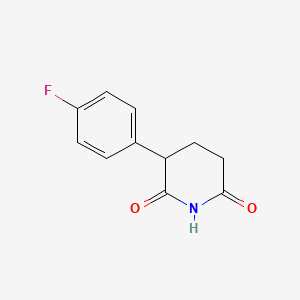
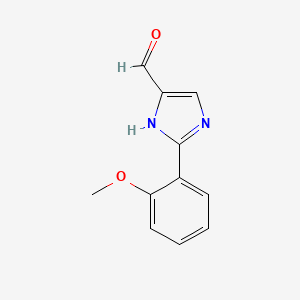
![3-Bromodibenzo[b,d]furan-4-amine](/img/structure/B13702082.png)

